Chlorprothixene Sulfone Oxalate
Description
Chlorprothixene Sulfone Oxalate (CSO) is a chemically modified derivative of chlorprothixene, a tricyclic neuroleptic agent belonging to the thioxanthene class. Chlorprothixene itself is used clinically for its antipsychotic and sedative properties, acting primarily as a dopamine receptor antagonist . The sulfone oxalate derivative is characterized by the oxidation of the sulfur atom in the thioxanthene core to a sulfone group (-SO₂-) and the addition of an oxalate counterion. CSO is recognized as a reference standard in pharmaceutical analysis, ensuring quality control during drug manufacturing and regulatory evaluations .
Properties
CAS No. |
1287284-74-5 |
|---|---|
Molecular Formula |
C20H20ClNO6S |
Molecular Weight |
437.891 |
IUPAC Name |
(3Z)-3-(2-chloro-10,10-dioxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNO2S.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)23(21,22)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChI Key |
CMTQDRXXDMVJSX-KIUKIJHYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Synonyms |
(Z)-3-(2-Chloro-10,10-dioxido-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine_x000B_Oxalate; 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine S,S-Dioxide Oxalate; |
Origin of Product |
United States |
Preparation Methods
Chemical Background and Structural Considerations
Chlorprothixene, a thioxanthene-class antipsychotic, features a tricyclic structure with a sulfur atom at position 9 of the central ring. Its sulfone derivative arises from the oxidation of the sulfur atom from a sulfide (-S-) to a sulfone (-SO₂-) group. The oxalate salt form enhances solubility and stability, a common pharmaceutical formulation strategy. The synthesis of chlorprothixene sulfone oxalate thus involves two critical steps:
- Oxidation of chlorprothixene to chlorprothixene sulfone .
- Salt formation with oxalic acid .
Salt Formation with Oxalic Acid
Acid-Base Reaction Protocol
Oxalate salt formation involves neutralizing the basic amine group of chlorprothixene sulfone with oxalic acid. This step is analogous to the preparation of chlorprothixene sulfoxide oxalate, where stoichiometric amounts of the free base and oxalic acid are combined in a polar solvent.
Procedure
- Solvent Selection : Absolute ethanol or methanol, ensuring anhydrous conditions to prevent hydrolysis.
- Molar Ratio : 1:1 molar ratio of chlorprothixene sulfone to oxalic acid.
- Mixing : Dissolve chlorprothixene sulfone in warm ethanol, followed by dropwise addition of oxalic acid solution.
- Crystallization : Cool the mixture to 4°C for 12 hours to precipitate the oxalate salt.
- Filtration and Drying : Isolate crystals via vacuum filtration and dry under reduced pressure.
Yield and Purity
Analytical Characterization
Optimization Challenges and Solutions
Oxidation Side Reactions
Over-oxidation may yield sulfonic acids or degrade the thioxanthene ring. Mitigation strategies include:
Salt Polymorphism
Oxalate salts may form hydrates or amorphous phases. Techniques to ensure crystalline consistency:
Scalability and Industrial Relevance
Batch vs. Continuous Processing
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene Sulfone Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents.
Reduction: Reduction of sulfones to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the sulfone group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride.
Major Products
The major products formed from these reactions include various sulfone derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chlorprothixene Sulfone Oxalate has several scientific research applications:
Mechanism of Action
Chlorprothixene Sulfone Oxalate exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Structural and Functional Analogues
Chlorpromazine Sulfone Hydrochloride
Chlorpromazine Sulfone Hydrochloride (CSH) is a sulfone derivative of chlorpromazine, another tricyclic antipsychotic. Key comparisons include:
- Structural Similarities : Both CSO and CSH feature a sulfone group, which replaces the original sulfide moiety in their parent compounds. This substitution increases molecular polarity and may enhance binding to specific biological targets.
- Therapeutic Class: While CSO’s parent drug (chlorprothixene) is a thioxanthene, CSH’s parent (chlorpromazine) is a phenothiazine. Both classes antagonize dopamine receptors but differ in side-effect profiles.
- Research Applications : CSH is used as a reference standard for identifying impurities and metabolites in chlorpromazine formulations, similar to CSO’s role for chlorprothixene .
Sulindac Sulfone
Sulindac Sulfone is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. Unlike CSO, which is neuroleptic, Sulindac Sulfone exhibits anti-cancer activity by inhibiting mTOR signaling via binding to voltage-dependent anion channels (VDAC1/2). The sulfone group in both compounds is critical for target interaction:
- In Sulindac Sulfone, the sulfone moiety directly engages Arg215 and Arg310 residues in LuxP (a bacterial quorum-sensing protein), analogous to VDAC binding in mammalian systems .
- This highlights a broader trend: sulfone-containing compounds often leverage the sulfone group for precise molecular interactions, though their therapeutic outcomes depend on structural context .
Pharmacological and Mechanistic Differences
Key Findings:
Role of Sulfone Modification :
- In neuroleptic derivatives (CSO, CSH), the sulfone group primarily serves as a metabolic or synthetic marker rather than directly enhancing therapeutic activity.
- In contrast, Sulindac Sulfone’s anti-cancer activity is directly attributed to sulfone-mediated VDAC interactions, demonstrating the moiety’s versatility .
Analytical and Regulatory Significance
CSO and its analogues are critical in pharmaceutical quality control:
Q & A
Q. What analytical methods are recommended for identifying and quantifying Chlorprothixene Sulfone Oxalate in biological matrices?
To detect this compound and its metabolites, high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or amperometric detection is widely used. For enhanced specificity, mass spectrometry (MS) techniques, such as EI-GC-MS or HR-LC-MS, are employed to differentiate sulfone derivatives from other oxidative byproducts (e.g., sulfoxides). Rigorous validation of extraction protocols (e.g., solid-phase extraction) and internal standards (e.g., deuterated analogs) is critical to minimize matrix interference .
Q. How is this compound synthesized from Chlorprothixene?
The sulfone derivative is typically synthesized via oxidation of the parent thioxanthene structure. Controlled oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions yields the sulfone. Reaction parameters (temperature, solvent polarity) must be optimized to avoid overoxidation or side reactions. Purity is confirmed via NMR and HPLC, with oxalate counterion formation achieved through stoichiometric reaction with oxalic acid .
Q. What are the key stability considerations for this compound in experimental settings?
Stability studies should assess degradation under varying pH, temperature, and light exposure. For example, acidic conditions may hydrolyze the oxalate moiety, while photodegradation can alter the sulfone group. Accelerated stability testing (40°C/75% RH) combined with LC-MS monitoring is recommended to establish storage guidelines. Use of inert atmospheres and amber vials mitigates oxidative and photolytic degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in oxalate quantification during pharmacokinetic studies of this compound?
Oxalate quantification variability arises from differences in extraction efficiency (e.g., urine vs. plasma) and analytical methods (e.g., enzymatic assays vs. ion chromatography). To standardize results:
Q. What experimental strategies improve the yield and selectivity of this compound synthesis?
A factorial design approach optimizes reaction conditions:
Q. How do researchers design studies to investigate the dopamine receptor binding dynamics of this compound compared to its parent compound?
- In vitro assays : Radioligand displacement assays (e.g., [³H]spiperone for D2 receptors) quantify receptor affinity (Ki).
- Metabolite profiling : Compare sulfone and sulfoxide metabolites’ receptor occupancy using PET imaging or autoradiography.
- Structural analysis : Molecular docking simulations highlight steric and electronic effects of the sulfone group on receptor interaction .
Q. What methodologies address challenges in detecting low-abundance metabolites of this compound in human plasma?
- High-resolution MS : Orbitrap or Q-TOF platforms enable untargeted metabolomics with sub-ppm mass accuracy.
- Data-independent acquisition (DIA) : Fragmentation of all ions in a predefined m/z range improves detection of trace metabolites.
- Pharmacokinetic modeling : Compartmental models integrate metabolite kinetics to distinguish phase I/II pathways .
Data Contradiction and Reproducibility
Q. How should researchers reconcile conflicting reports on the biological activity of this compound in preclinical models?
- Dose-response standardization : Normalize results to molar equivalents, accounting for differences in salt forms (e.g., oxalate vs. hydrochloride).
- Model heterogeneity : Control for species-specific metabolism (e.g., CYP450 isoforms in rodents vs. humans).
- Batch variability : Certify compound purity (≥98% via HPLC) and confirm sulfone:oxalate stoichiometry using elemental analysis .
Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s pharmacokinetics?
- Shared reference materials : Use certified standards (e.g., TRC C424860) with lot-specific COA.
- Harmonized protocols : Adopt FDA/EMA guidelines for bioanalytical method validation (precision, accuracy, matrix effects).
- Blinded reanalysis : Third-party labs replicate a subset of samples to identify methodological inconsistencies .
Methodological Best Practices
- Sample preparation : For tissue samples, homogenize in 0.1M oxalic acid to stabilize the oxalate moiety .
- Oxidation control : Monitor reaction progress in real-time using inline FTIR to detect sulfone formation .
- Data reporting : Include ICH Q2(R1)-validated parameters (LOQ, LOD) and error propagation calculations in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
